N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal Calpain inhibitor VI is an inhibitor of the calcium-dependent cysteine proteases µ-calpain (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). It is selective for these calpains and cathepsins over other cysteine and serine proteases, factor VIIa, factor Xa, trypsin, chymotrypsin, and proteasome. In an in vitro porcine model of cataract, calpain inhibitor VI decreases the degree of cataract by 40% when used at a concentration of 0.8 µM. It also prevents cataract formation induced by selenite in rats when administered at a dose of 100 mg/kg for 4 days. Calpain inhibitor VI improves functional outcome and reduces apoptotic cell death in a rat model of spinal cord injury.
SJA6017, also known as Calpain Inhibitor VI, is a calpain inhibitor (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). Treatment with SJA6017 reduces apoptotic cell death, preserves spinal cord tissue and improves functional outcome. Treating calpain-induced apoptosis with this agent may be a feasible therapeutic strategy for patients with spinal cord injury.
Brand Name: Vulcanchem
CAS No.: 190274-53-4
VCID: VC0543273
InChI: InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1
SMILES: CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Molecular Formula: C17H25FN2O4S
Molecular Weight: 372.5 g/mol

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal

CAS No.: 190274-53-4

Cat. No.: VC0543273

Molecular Formula: C17H25FN2O4S

Molecular Weight: 372.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal - 190274-53-4

CAS No. 190274-53-4
Molecular Formula C17H25FN2O4S
Molecular Weight 372.5 g/mol
IUPAC Name (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide
Standard InChI InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1
Standard InChI Key WSJWUIDLGZAXID-HOCLYGCPSA-N
Isomeric SMILES CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
SMILES CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Canonical SMILES CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Structural Composition

N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal features a tripartite molecular architecture:

  • N-terminal modification: A 4-fluorophenylsulfonyl group enhances electrophilic reactivity at the aldehyde moiety while improving metabolic stability through fluorine-induced lipophilicity .

  • Dipeptide backbone: L-valyl-L-leucinal provides stereochemical specificity, ensuring optimal interaction with calpain’s substrate-binding pocket .

  • Reactive aldehyde: The C-terminal leucinal aldehyde forms a covalent hemiacetal adduct with calpain’s catalytic cysteine, enabling reversible inhibition .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₅FN₂O₄S
Molecular Weight396.46 g/mol
SolubilityDMSO-soluble; aqueous-limited
SMILES NotationO=C(NC@@HC(=O)NC@@HC=O)S(=O)(=O)c1ccc(F)cc1

Synthetic Methodology

The compound is synthesized via DMSO oxidation of the corresponding dipeptide alcohol precursor, yielding the reactive aldehyde group critical for calpain inhibition . This method ensures high purity and reproducibility, with nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) used for structural validation .

Pharmacological Profile

Calpain Inhibition Kinetics

SJA6017 demonstrates potent activity against both μ-calpain (calpain I) and m-calpain (calpain II), with half-maximal inhibitory concentrations (IC₅₀) of 29 nM and 58 nM, respectively . The fluorophenylsulfonyl group contributes to a 10-fold potency increase compared to non-fluorinated analogs, as shown in comparative SAR studies .

Table 2: Protease Selectivity Profile

ProteaseIC₅₀ (μM)Selectivity Ratio vs. Calpain
Calpain I (μ-calpain)0.0291.0
Calpain II (m-calpain)0.0582.0
Cathepsin B0.124.1
Cathepsin L0.186.2
Caspase-3>100>3448
Trypsin>100>3448
Chymotrypsin>100>3448
Data sourced from in vitro enzymatic assays

Mechanism of Action

SJA6017 binds reversibly to the active site of calpain, forming a tetrahedral intermediate with the catalytic cysteine residue (Cys115 in μ-calpain) . This interaction prevents substrate access, effectively halting proteolysis of endogenous targets such as α-spectrin, crystallins, and motor proteins (dynein/kinesin) . The inhibitor’s cell permeability enables intracellular calpain suppression without requiring prodrug modifications .

Therapeutic Applications

Neurodegenerative Diseases

In models of Parkinson’s disease (PD), SJA6017 (100 μM) reduces MPP⁺-induced neurotoxicity in spinal motoneurons by:

  • Attenuating intracellular calcium overload (↓34% vs. untreated controls) .

  • Suppressing calpain-mediated spectrin breakdown (↓145 kDa fragment by 62%) .

  • Preserving axonal transport via protection of dynein and kinesin from proteolytic cleavage .

  • Mitigating oxidative stress (↓ reactive oxygen species by 41%) .

These effects correlate with restored membrane potential and viability in patch-clamp assays, suggesting neuroprotective utility in PD and related synucleinopathies .

Ocular Disorders

In rat lens organ culture, SJA6017 (10 μM) prevents calcium ionophore (A23187)-induced cataract formation by:

  • Inhibiting crystallin proteolysis (↓82% vs. ionophore-only group) .

  • Reducing lens opacity scores by 74% on a 0–4 clinical scale .

  • Blocking α-spectrin degradation, a biomarker of calpain overactivation .

These findings underscore its potential as a topical therapeutic for calcium-mediated cataracts .

Future Directions

Ongoing research aims to address pharmacokinetic shortcomings through structural analogs with improved metabolic stability. Priority areas include:

  • Aldehyde masking: Prodrug strategies using acetals or oximes to prolong half-life .

  • Fluorine substitution: Exploring para-substituted aryl groups for enhanced CNS penetration .

  • Combination therapies: Pairing with antioxidants (e.g., N-acetylcysteine) to amplify neuroprotection .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :